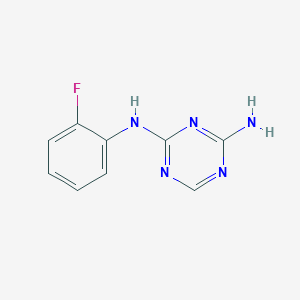

2-Amino-4-(2-fluorophenylamino)-1,3,5-triazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 2-Amino-4-(2-fluorophenylamino)-1,3,5-triazine derivatives involves multiple steps, including aryl-amination, ammonolysis, and subsequent reactions with N-phenylthiourea to produce targeted compounds. These processes yield fluorine-substituted 3,5-disubstituted amino-1,2,4-triazines, which have been evaluated for their in vitro antibacterial properties against several bacteria strains, showing interesting activity against Bacillus subtilis, Streptococcus faecalis, Micrococcus luteus, and Staphylococcus aureus (Alharbi & Alshammari, 2019).

Molecular Structure Analysis

The molecular structure of 2-Amino-4-(2-fluorophenylamino)-1,3,5-triazine derivatives has been confirmed through various spectral methods, including NMR spectroscopy. Variable temperature experiments have been utilized to study the free energy of activation for rotation about the amino–triazine bond, providing insights into the molecular dynamics and structural stability of these compounds (Díaz‐Ortiz et al., 2004).

Chemical Reactions and Properties

2-Amino-4-(2-fluorophenylamino)-1,3,5-triazines undergo various chemical reactions, producing a range of derivatives with potential antimicrobial properties. These reactions include treatment with aromatic aldehydes to yield chalcones, which upon further cyclization with hydrazine hydrate, guanidine nitrate, and thiourea, give corresponding pyrazolines, amino pyrimidines, and pyrimidinethiones, respectively. Such derivatives have been screened for their antibacterial activity, highlighting the chemical versatility of the parent compound (Solankee & Patel, 2004).

Scientific Research Applications

Application 1: Anticancer Activity

- Summary of the Application : The compound “2-Amino-4-(2-fluorophenylamino)-1,3,5-triazine” has been studied for its potential anticancer properties . It is a part of the 2-aminothiazole scaffold, which is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib .

- Methods of Application or Experimental Procedures : The compound was synthesized via the Claisen–Schmidt condensation of a 2-((5-acetyl-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione with 2-fluorobenzaldehyde . The structure of the synthesized compound was confirmed by 1H, 13C NMR, and LC–MS spectra .

- Results or Outcomes : According to US NCI protocols, the compound displayed a high level of antimitotic activity against tested human tumor cells, with mean GI50/TGI values of 15.72/50.68 μM . The drug-like properties of the synthesized compound were evaluated using SwissAdme, revealing satisfactory drug-like parameters .

Application 2: Synthesis of Decorated Diazines

- Summary of the Application : The compound “2-Amino-4-(2-fluorophenylamino)-1,3,5-triazine” is a diazine alkaloid, a widespread two-nitrogen containing compound in nature (DNA, RNA, flavors, and fragrances), which constitutes a central building block for a wide range of pharmacological applications .

- Methods of Application or Experimental Procedures : The compound is synthesized using various synthetic approaches, with special care on pyrimidines (non-fused substituted forms) that are endowed with clinical applications .

- Results or Outcomes : Diazines are reported to exhibit a wide range of biological activities, including antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

Application 3: Synthesis of Chromene Derivatives

- Summary of the Application : The compound “2-Amino-4-(2-fluorophenylamino)-1,3,5-triazine” is used in the synthesis of chromene derivatives, which are important pharmacophores with extensive applications in medicinal chemistry .

- Methods of Application or Experimental Procedures : The compound is synthesized using a green chemistry approach, specifically a sodium fluoride-catalyzed highly efficient microwave irradiation-assisted synthesis in an aqueous medium .

- Results or Outcomes : The synthesized chromene derivatives have been reported to have a wide range of biological activities, including antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, DNA topoisomerase II inhibitors, antitubercular agents, antimalarial and antiplasmodial, anti-inflammatory and analgesic activities, anti-HIV, cardiovascular agents and antihypertensive, antiulcer agents, hair disorders activities, calcium-sensing receptor antagonists, DPP-IV inhibitors, antidiabetic, potent adenosine A2a receptor agonistic or antagonist action .

Application 4: Synthesis of Pharmacologically Active Decorated Six-Membered Diazines

- Summary of the Application : The compound “2-Amino-4-(2-fluorophenylamino)-1,3,5-triazine” is a diazine alkaloid, a widespread two-nitrogen containing compound in nature (DNA, RNA, flavors, and fragrances), which constitutes a central building block for a wide range of pharmacological applications .

- Methods of Application or Experimental Procedures : The compound is synthesized using various synthetic approaches, with special care on pyrimidines (non-fused substituted forms) that are endowed with clinical applications .

- Results or Outcomes : Diazines are reported to exhibit a wide range of biological activities, including antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

Application 5: Sodium Fluoride-Catalyzed Synthesis of Substituted Chromene Derivatives

- Summary of the Application : The compound “2-Amino-4-(2-fluorophenylamino)-1,3,5-triazine” is used in the synthesis of chromene derivatives, which are important pharmacophores with extensive applications in medicinal chemistry .

- Methods of Application or Experimental Procedures : The compound is synthesized using a green chemistry approach, specifically a sodium fluoride-catalyzed highly efficient microwave irradiation-assisted synthesis in an aqueous medium .

- Results or Outcomes : The synthesized chromene derivatives have been reported to have a wide range of biological activities, including antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, DNA topoisomerase II inhibitors, antitubercular agents, antimalarial and antiplasmodial, anti-inflammatory and analgesic activities, anti-HIV, cardiovascular agents and antihypertensive, antiulcer agents, hair disorders activities, calcium-sensing receptor antagonists, DPP-IV inhibitors, antidiabetic, potent adenosine A2a receptor agonistic or antagonist action .

Future Directions

The future directions for the study of “2-Amino-4-(2-fluorophenylamino)-1,3,5-triazine” could include further investigation into its synthesis, properties, and potential biological activities. Given the activities observed for similar compounds, it may be of interest to explore its potential as a therapeutic agent .

properties

IUPAC Name |

2-N-(2-fluorophenyl)-1,3,5-triazine-2,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN5/c10-6-3-1-2-4-7(6)14-9-13-5-12-8(11)15-9/h1-5H,(H3,11,12,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAMMIEBQTCXPTQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC2=NC=NC(=N2)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50351317 |

Source

|

| Record name | N~2~-(2-Fluorophenyl)-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-(2-fluorophenylamino)-1,3,5-triazine | |

CAS RN |

66088-45-7 |

Source

|

| Record name | N~2~-(2-Fluorophenyl)-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoacetamide](/img/structure/B1269157.png)

![4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1269169.png)